MT-Immucillin-H
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Overview
Description
MT-Immucillin-H, also known as 5’-methylthio-Immucillin-H, is a transition-state analog inhibitor of purine nucleoside phosphorylase. This compound has been designed to mimic the transition state of the enzyme’s natural substrate, thereby inhibiting its activity. Purine nucleoside phosphorylase is crucial for the degradation of deoxyguanosine, and its inhibition can lead to profound T cell-mediated immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of the Immucillin-H core structure, followed by the selective methylation of the 5’ hydroxyl group to form the methylthio derivative .
Industrial Production Methods: The industrial production of MT-Immucillin-H involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: MT-Immucillin-H primarily undergoes substitution reactions due to the presence of the methylthio group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that can replace the methylthio group.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups replacing the methylthio group .
Scientific Research Applications
MT-Immucillin-H has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study enzyme inhibition and transition-state analogs.
Biology: Investigated for its effects on T cell function and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for the treatment of T cell malignancies, autoimmune diseases, and other conditions characterized by abnormal T cell activity
Industry: Utilized in the development of novel enzyme inhibitors and as a tool for drug discovery.
Mechanism of Action
MT-Immucillin-H exerts its effects by inhibiting purine nucleoside phosphorylase. The compound binds to the enzyme’s active site, mimicking the transition state of the natural substrate. This binding prevents the enzyme from catalyzing the degradation of deoxyguanosine, leading to the accumulation of deoxyguanosine triphosphate (dGTP). The buildup of dGTP inhibits ribonucleotide diphosphate reductase, ultimately blocking DNA synthesis and inducing apoptosis in T cells .
Comparison with Similar Compounds
MT-Immucillin-H is unique due to its high specificity for purine nucleoside phosphorylase and its ability to selectively inhibit T cell activity. Similar compounds include:
Immucillin-H: A transition-state analog inhibitor of purine nucleoside phosphorylase, but without the methylthio group.
DADMe-Immucillin-H: A second-generation transition-state analog designed to match the fully dissociated transition states of human and Plasmodium falciparum purine nucleoside phosphorylases
5’-butylthio-DADMe-Immucillin-A: An inhibitor of Helicobacter pylori methylthioadenosine nucleosidase, with a similar mechanism of action.
This compound stands out due to its enhanced specificity and potency, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C12H16N4O3S |
---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
7-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6-8,10-11,16-18H,3H2,1H3,(H,14,15,19)/t6-,7?,8-,10-,11-/m0/s1 |
InChI Key |
BRUVQLYKVACVPE-KTEKBNEVSA-N |
Isomeric SMILES |
CSC[C@H]1[C@@H]([C@H]([C@@H](N1)C2=CN=C3C2N=CNC3=O)O)O |
Canonical SMILES |
CSCC1C(C(C(N1)C2=CN=C3C2N=CNC3=O)O)O |
Origin of Product |
United States |
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